Cas no 87266-37-3 (2-imidazol-1-ylacetic acid;hydrochloride)

2-imidazol-1-ylacetic acid;hydrochloride structure
87266-37-3 structure
Product Name:2-imidazol-1-ylacetic acid;hydrochloride
Número CAS:87266-37-3
MF:C5H7ClN2O2
Megavatios:162.574280023575
MDL:MFCD00050629
CID:61065
PubChem ID:13045369
Update Time:2025-05-20

2-imidazol-1-ylacetic acid;hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • 2-(1H-Imidazol-1-yl)acetic acid hydrochloride
    • Imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-acetic acid hydrochloride
    • 2-imidazol-1-ylacetic acid,hydrochloride
    • (1H-Imidazol-1-yl)-acetic acid
    • 1H-imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-aceticacid,monohydrochloride
    • Acetic acid,2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid monohydrochloride
    • Acetic acid, 2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid HCl
    • zlchem 363
    • PubChem8383
    • PubChem7609
    • 1H-Imidazole-1-acetic acid, monohydrochloride
    • ZLC0207
    • JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • BCP1818
    • 2-imidazol-1-ylacetic acid;hydrochloride
    • 1H-Imidazole-1-acetic acid, monohydrochloride (9CI)
    • (1H-Imidazol-1-yl)acetic acid hydrochloride
    • 1-Imidazoleacetic acid hydrochloride
    • 1-Imidazolylacetic acid hydrochloride
    • DB-005096
    • MFCD00050629
    • G71800
    • BCP18186
    • 2-(1-imidazolyl)acetic acid hydrochloride
    • 87266-37-3
    • EN300-38979
    • DTXSID80516159
    • 1H-Imidazole-1-acetic acid mono hydrochloride
    • AC-6808
    • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
    • AKOS015892557
    • SY041807
    • AC-2878
    • 1H-Imidazole-1-acetic acid mono, HCl
    • 2-(1H-imidazol-1-yl)aceticacidhydrochloride
    • 1h-imidazoleacetic acid hydrochloride
    • 2-(1-imidazolyl) acetic acid hydrochloride
    • SCHEMBL1904485
    • CS-0043865
    • 1H-Imidazoleacetic acid HCl
    • MDL: MFCD00050629
    • Renchi: 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
    • Clave inchi: JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • Sonrisas: Cl.O=C(CN1C=CN=C1)O

Atributos calculados

  • Calidad precisa: 162.02000
  • Masa isotópica única: 162.0196052g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 116
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.1

Propiedades experimentales

  • Color / forma: 白色结晶粉末
  • Denso: 1.3±0.1 g/cm3
  • Punto de fusión: Not available
  • Punto de ebullición: 392.1±25.0 °C at 760 mmHg
  • Punto de inflamación: 190.9±23.2 °C
  • PSA: 55.12000
  • Logp: 0.76970
  • Presión de vapor: 0.0±1.0 mmHg at 25°C

2-imidazol-1-ylacetic acid;hydrochloride Datos Aduaneros

  • Código HS:2933290090
  • Datos Aduaneros:

    中国海关编码:

    2933290090

    概述:

    2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-imidazol-1-ylacetic acid;hydrochloride PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H899779-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 97%
25g
537.30 2021-05-17
Fluorochem
225063-5g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
5g
£18.00 2022-02-28
Fluorochem
225063-10g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
10g
£32.00 2022-02-28
Fluorochem
225063-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
25g
£64.00 2022-02-28
Chemenu
CM187178-10g
1H-Imidazole-1-acetic acid monohydrochloride
87266-37-3 95+%
10g
$66 2021-08-05
Chemenu
CM187178-25g
1H-Imidazole-1-acetic acid monohydrochloride
87266-37-3 95+%
25g
$131 2021-08-05
TRC
I385638-10mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
10mg
50.00 2021-08-04
TRC
I385638-50mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
50mg
70.00 2021-08-04
TRC
I385638-100mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
100mg
85.00 2021-08-04
Alichem
A069004941-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
25g
$154.84 2023-08-31

2-imidazol-1-ylacetic acid;hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Referencia
Synthesis of zoledronate
Xiao, Tao; et al, Hecheng Huaxue, 2002, 10(5), 428-429

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  8 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Referencia
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Referencia
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux; 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux
Referencia
Zoledronic acid synthesis and waste treatment
Hu, Hankun; et al, Zhongguo Yaoshi (Wuhan, 2010, 13(7), 961-963

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Referencia
Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions
Yang, Guoqiang; et al, Green Chemistry, 2017, 19(3), 675-681

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referencia
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Referencia
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
Referencia
Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA
Massey, Ashley S.; et al, Molecular Pharmaceutics, 2016, 13(4), 1217-1228

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ;  30 min, rt
1.2 30 min, rt; 7 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  25 °C; 15 h, 25 °C
Referencia
Synergistic cooperation of bi-active hydrogen atoms in protic carboxyl imidazolium ionic liquids to push cycloaddition of CO2 under benign conditions
Wang, Tengfei; et al, Journal of Molecular Liquids, 2019, 296,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, reflux; 2 h
Referencia
Improved synthesis of zoledronate sodium
Hao, Er-jun; et al, Huaxue Shiji, 2009, 31(5), 383-385

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Referencia
Phenol oxidation catalyzed by a simple water-soluble copper catalyst with an imidazole salt tag
Yang, Guoqiang; et al, Catalysis Communications, 2012, 26, 132-135

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid
Referencia
An improved and convenient procedure for the synthesis of 1-substituted imidazoles
Kamijo, Tetsuhide; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(4), 1213-21

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ;  rt; rt → reflux; 10 h, reflux
1.2 Reagents: Water
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Referencia
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetone ;  7 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referencia
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

2-imidazol-1-ylacetic acid;hydrochloride Raw materials

2-imidazol-1-ylacetic acid;hydrochloride Preparation Products

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.